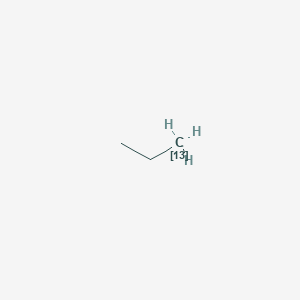![molecular formula C16H26O4 B106164 methyl (E)-5-[3-[2-(3,3-dimethyloxiran-2-yl)ethyl]-3-methyloxiran-2-yl]-3-methylpent-2-enoate CAS No. 120293-93-8](/img/structure/B106164.png)
methyl (E)-5-[3-[2-(3,3-dimethyloxiran-2-yl)ethyl]-3-methyloxiran-2-yl]-3-methylpent-2-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Juvenile hormone III skipped bisepoxide, commonly referred to as JH III bisepoxide, is a sesquiterpenoid hormone found in insects. It plays a crucial role in regulating insect development, metamorphosis, and reproduction. This compound is a derivative of juvenile hormone III, which is the most common juvenile hormone in insects .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of JH III bisepoxide involves the epoxidation of methyl farnesoate, a precursor in the juvenile hormone biosynthesis pathway. The process typically requires the use of epoxidizing agents such as peracids or peroxides under controlled conditions .
Industrial Production Methods
the synthesis process can be scaled up using standard organic synthesis techniques and equipment .
化学反应分析
Types of Reactions
JH III bisepoxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the epoxide groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can occur at the epoxide rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include hydroxylated derivatives, substituted epoxides, and more complex sesquiterpenoid structures .
科学研究应用
JH III bisepoxide has several scientific research applications, including:
Chemistry: It is used as a model compound to study the biosynthesis and metabolism of juvenile hormones in insects.
Biology: Researchers use it to investigate the role of juvenile hormones in insect development and reproduction.
Industry: It can be used in the development of pest control agents and in studying insect physiology.
作用机制
JH III bisepoxide exerts its effects by binding to juvenile hormone receptors in insects. This binding regulates gene expression and plays a crucial role in maintaining the juvenile state, preventing metamorphosis, and promoting reproductive processes. The molecular targets include the juvenile hormone receptor and associated signaling pathways .
相似化合物的比较
Similar Compounds
Juvenile hormone I: Found in some insects, with a single epoxide group.
Juvenile hormone II: Another variant with a different side-chain length.
Juvenile hormone III: The most common form, with a single epoxide group.
Juvenile hormone III bisepoxide: Contains two epoxide groups, making it unique among juvenile hormones.
Uniqueness
JH III bisepoxide is unique due to its dual epoxide groups, which confer distinct chemical and biological properties compared to other juvenile hormones. This structural difference allows it to interact differently with juvenile hormone receptors and other molecular targets, leading to varied physiological effects .
属性
CAS 编号 |
120293-93-8 |
|---|---|
分子式 |
C16H26O4 |
分子量 |
282.37 g/mol |
IUPAC 名称 |
methyl (E)-5-[3-[2-(3,3-dimethyloxiran-2-yl)ethyl]-3-methyloxiran-2-yl]-3-methylpent-2-enoate |
InChI |
InChI=1S/C16H26O4/c1-11(10-14(17)18-5)6-7-13-16(4,20-13)9-8-12-15(2,3)19-12/h10,12-13H,6-9H2,1-5H3/b11-10+ |
InChI 键 |
ZKZPJBPCLACUKB-ZHACJKMWSA-N |
SMILES |
CC(=CC(=O)OC)CCC1C(O1)(C)CCC2C(O2)(C)C |
手性 SMILES |
C/C(=C\C(=O)OC)/CCC1C(O1)(C)CCC2C(O2)(C)C |
规范 SMILES |
CC(=CC(=O)OC)CCC1C(O1)(C)CCC2C(O2)(C)C |
同义词 |
(2E)-5-[(2S,3S)-3-[2-[(2R)-3,3-Dimethyl-2-oxiranyl]ethyl]-3-methyl-2-oxiranyl]-3-methyl-2-pentenoic Acid Methyl Ester; (2E)-5-[(2S,3S)-3-[2-[(2R)-3,3-Dimethyloxiranyl]ethyl]-3-methyloxiranyl]-3-methyl-2-pentenoic Acid Methyl Ester; [2S-[2α(E),3β(S*)] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



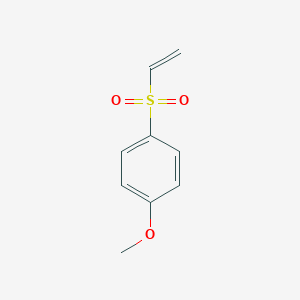
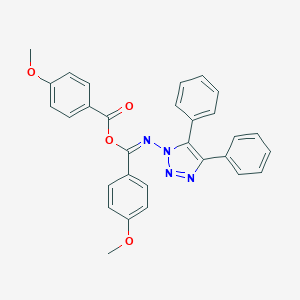
![(3S,5R,6Z,8S,9S,10R,13R,14S,17R)-3-Chloro-6-hydroxyimino-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-5-ol](/img/structure/B106096.png)
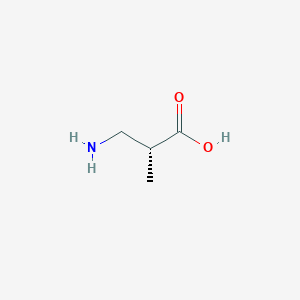

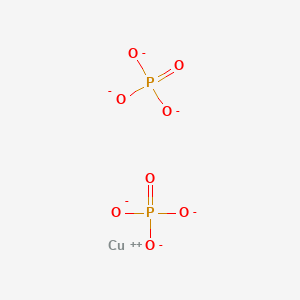

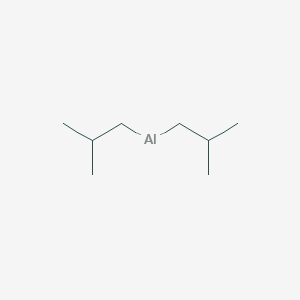
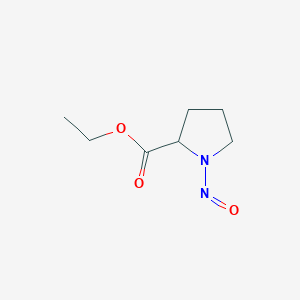
![(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-2,2,4,4-tetradeuterio-3,7,12-trihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B106119.png)
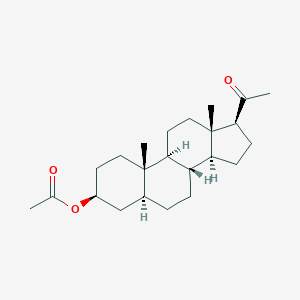
![Bicyclo[3.3.1]nonan-9-one](/img/structure/B106122.png)
